molecular formula C17H20N6O2 B5640426 2-methyl-6-{[(1S*,5R*)-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-3(2H)-pyridazinone

2-methyl-6-{[(1S*,5R*)-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-3(2H)-pyridazinone

Cat. No. B5640426
M. Wt: 340.4 g/mol
InChI Key: PXPICUCPGBMMIX-QWHCGFSZSA-N
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Description

Synthesis Analysis

The synthesis of complex pyridazinone derivatives often involves multi-step reactions, including cycloadditions, substitutions, and cyclizations. A similar compound, methyl 6-oxo-5-phenyl-1,3,4-oxadiazin-2-carboxylate, was synthesized via the treatment of a hydrazone with dicyclohexylcarbodiimide, followed by reactions with various olefins to yield Diels-Alder adducts and subsequent decomposition or transformation into other derivatives, showcasing a typical synthetic route for such complex molecules (Christl et al., 1990).

Molecular Structure Analysis

The molecular structure of pyridazinone derivatives is characterized by the presence of the pyridazinone ring, which contributes to their biological activity. Detailed NMR and mass spectrometry techniques are often used to confirm the structure of synthesized compounds, as seen in studies of similar pyridazinone derivatives, where the arrangement of functional groups and stereochemistry were elucidated (Howson et al., 1988).

properties

IUPAC Name

2-methyl-6-[(1S,5R)-3-pyrimidin-2-yl-3,6-diazabicyclo[3.2.2]nonane-6-carbonyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O2/c1-21-15(24)6-5-14(20-21)16(25)23-10-12-3-4-13(23)11-22(9-12)17-18-7-2-8-19-17/h2,5-8,12-13H,3-4,9-11H2,1H3/t12-,13+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXPICUCPGBMMIX-QWHCGFSZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)N2CC3CCC2CN(C3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)C=CC(=N1)C(=O)N2C[C@H]3CC[C@@H]2CN(C3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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